REACTION_CXSMILES
|
[CH2:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[C:10](=[N:14]O)[CH2:9][CH2:8]2)[CH2:2][CH2:3][CH3:4]>C(O)(=O)C.[Pd]>[CH2:1]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH:10]([NH2:14])[CH2:9][CH2:8]2)[CH2:2][CH2:3][CH3:4]
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Name
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5-n-butylindan-1-one oxime
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Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1C=C2CCC(C2=CC1)=NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The reaction is filtered through a Celite™
|
Type
|
FILTRATION
|
Details
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filter pad
|
Type
|
CUSTOM
|
Details
|
partitioned between ether and water
|
Type
|
WASH
|
Details
|
The organic phase is washed with saturated NaHCO3
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Type
|
DRY_WITH_MATERIAL
|
Details
|
brine and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |